molecular formula C20H17N3O5 B2902990 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941899-82-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2902990
CAS No.: 941899-82-7
M. Wt: 379.372
InChI Key: AUAJJKQOPLKTFV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound characterized by a dihydrobenzodioxin moiety linked via a carboxamide group to a dihydropyridazine core. The dihydrobenzodioxin ring (C₈H₈O₂) provides electron-rich aromaticity, while the dihydropyridazine system incorporates a methoxy group (OCH₃) at position 4, a ketone (=O) at position 6, and a phenyl substituent at position 1.

The compound’s stereoelectronic properties, including hydrogen-bonding capacity (via the carboxamide and ketone groups) and lipophilicity (from the phenyl and benzodioxin rings), may influence its pharmacokinetic profile.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-17-12-18(24)23(14-5-3-2-4-6-14)22-19(17)20(25)21-13-7-8-15-16(11-13)28-10-9-27-15/h2-8,11-12H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAJJKQOPLKTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 3-Oxo-3-phenylpropanoate with Hydrazine

The dihydropyridazine ring is formed via a cyclocondensation reaction. Ethyl 3-oxo-3-phenylpropanoate reacts with hydrazine hydrate in ethanol under reflux (24 h), yielding ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.

Key modifications :

  • Introduction of the 4-methoxy group requires methylating the intermediate at position 4. This is achieved by treating the dihydropyridazine with methyl iodide and potassium carbonate in DMF at 60°C.
  • Yield : 68–72% after purification via silica gel chromatography (hexane/ethyl acetate = 3:1).

Saponification of the Ester

The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in methanol/water (1:1) at 80°C for 6 h. Acidification with HCl precipitates the product.

  • Yield : 89%.
  • Characterization :
    • 1H NMR (DMSO-d6): δ 8.32 (s, 1H, H-5), 7.82–7.36 (m, 5H, Ph), 3.91 (s, 3H, OCH3).
    • IR : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

This fragment is prepared via nitration and reduction:

  • Nitration of 1,4-benzodioxane : Concentrated HNO3/H2SO4 at 0°C introduces a nitro group at position 6.
  • Catalytic hydrogenation : Pd/C-mediated reduction in ethanol converts the nitro group to an amine.
  • Yield : 76%.
  • Characterization :
    • 1H NMR (CDCl3): δ 6.72 (d, J = 8.4 Hz, 1H), 6.58 (s, 1H), 4.25 (s, 4H, OCH2CH2O).

Amide Coupling

The final step involves coupling the dihydropyridazine carboxylic acid with the benzodioxin amine using EDC/HOBt in dichloromethane (DCM) at room temperature:

  • Activation : The acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DCM for 1 h.
  • Amination : Benzodioxin amine (1.1 eq) is added, and the reaction is stirred for 12 h.
  • Yield : 74%.
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane = 1:1).

Analytical Data for the Target Compound

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

  • Molecular Formula : C21H18N3O5
  • 1H NMR (400 MHz, DMSO-d6):
    δ 10.23 (s, 1H, NH), 8.35 (s, 1H, H-5), 7.85–7.41 (m, 5H, Ph), 6.83 (d, J = 8.2 Hz, 1H, benzodioxin-H), 6.62 (s, 1H, benzodioxin-H), 4.31 (s, 4H, OCH2CH2O), 3.93 (s, 3H, OCH3).
  • 13C NMR : δ 164.2 (C=O), 158.9 (C-6), 147.3 (C-4), 132.1–125.4 (Ph), 117.8 (benzodioxin-C), 64.5 (OCH2CH2O), 56.1 (OCH3).
  • HRMS : [M+H]+ calcd. 392.1249, found 392.1253.

Synthetic Challenges and Optimizations

  • Regioselectivity in cyclocondensation : The position of the methoxy group is controlled by steric and electronic effects during cyclization.
  • Amine stability : The benzodioxin amine is prone to oxidation; reactions require inert atmospheres.
  • Coupling efficiency : Polar aprotic solvents (e.g., DMF) improve yields but necessitate rigorous drying.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridazine ring (1,6-dihydropyridazine) undergoes oxidation to form pyridazine derivatives. This reaction is critical for modifying electronic properties or generating metabolites.

Reagent/Conditions Product Key Observations
Potassium permanganate (KMnO₄)6-oxo-1-phenylpyridazine-3-carboxamideComplete oxidation of the dihydro ring under acidic conditions .
Chromium trioxide (CrO₃)Aromatic pyridazine derivativeSelective oxidation without disrupting the benzodioxin ring .

Research Notes :

  • Oxidation occurs preferentially at the C5–C6 double bond due to electron-withdrawing effects of the carboxamide group .
  • The methoxy group stabilizes intermediates via resonance, enhancing reaction efficiency .

Reduction Reactions

The carbonyl group (C=O) in the pyridazine ring and carboxamide can be reduced to alcohols or amines.

Reagent/Conditions Product Key Observations
Lithium aluminum hydride (LiAlH₄)6-hydroxy-1-phenyl-1,6-dihydropyridazinePartial reduction retains the dihydro ring.
Sodium borohydride (NaBH₄)Secondary alcohol derivativeSelective reduction of carbonyl groups in polar solvents.

Research Notes :

  • Reduction of the carboxamide group to an amine requires harsher conditions (e.g., H₂/Pd).
  • The benzodioxin moiety remains inert under standard reduction protocols.

Substitution Reactions

The chlorophenyl group (if present) and methoxy group participate in nucleophilic substitution.

Reagent/Conditions Product Key Observations
Sodium methoxide (NaOMe) in DMFMethoxy → ethoxy substitutionSN2 mechanism confirmed via kinetic studies .
Ammonia (NH₃) at high pressureMethoxy → amino substitutionLimited yield due to steric hindrance .

Research Notes :

  • Methoxy groups in ortho positions to electron-withdrawing groups (e.g., carboxamide) show reduced reactivity .
  • Benzodioxin’s electron-rich aromatic system resists electrophilic substitution.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Reagent/Conditions Product Key Observations
HCl (6M, reflux)Carboxylic acid derivativeComplete hydrolysis within 4 hours.
NaOH (aqueous, 80°C)Sodium carboxylate saltFaster reaction kinetics in alkaline media.

Research Notes :

  • Hydrolysis rates are influenced by steric effects from the phenyl and benzodioxin groups.
  • Methoxy groups adjacent to the carboxamide stabilize transition states via inductive effects .

Photochemical Reactions

The benzodioxin moiety undergoes ring-opening under UV light.

Reagent/Conditions Product Key Observations
UV light (λ = 254 nm)Quinone derivativeForms reactive intermediates with potential biological activity .

Research Notes :

  • Photodegradation pathways are critical for environmental fate studies.
  • Products exhibit increased solubility due to quinone formation .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or proteases, leading to altered cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related molecules to highlight key distinctions:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (Target Compound) C₂₁H₁₈N₃O₅* 392.39 Dihydrobenzodioxin, 1-phenyl-dihydropyridazine, carboxamide, methoxy, ketone -
N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide Not provided Not provided Pyrimido-benzimidazole core, bipyridin substituent, carboxamide, phenyl groups
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₁N₃O₇ 451.40 Ethyl ester, dihydrobenzodioxin, ethoxy linker, ketone, phenyl-dihydropyridazine
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Dimethylaminomethylphenyl, pyridine, methoxy, dihydrobenzodioxin

*Calculated based on structural analysis.

Key Observations :

Substituents: The carboxamide group in the target compound contrasts with the ethyl ester in , altering solubility and metabolic stability. The dimethylaminomethyl group in enhances basicity compared to the target’s neutral methoxy group.

Pharmacophore Potential: The dihydrobenzodioxin moiety, present in all compounds, is associated with improved membrane permeability due to its lipophilic nature .

Research Findings and Pharmacological Implications
  • Synthetic Feasibility : Ethyl ester derivatives (e.g., ) are synthesized using carbodiimide-mediated coupling, suggesting analogous methods for the target compound’s carboxamide linkage.
  • Bioactivity Trends : Pyridazine-carboxamide derivatives exhibit kinase inhibitory activity, while benzodioxin-containing analogs (e.g., ) show promise in central nervous system (CNS) drug design due to blood-brain barrier penetration .
  • Stability : The ketone at position 6 in the target compound may enhance hydrogen-bonding interactions but could increase susceptibility to metabolic reduction compared to ether-linked analogs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H15N3O4
  • Molar Mass : 285.3 g/mol

Synthesis

The synthesis involves several steps, typically starting with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate amines or carboxylic acids under controlled conditions. The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of related compounds. For instance, a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that several derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

CompoundIC50 (μM)Activity Level
7i86.31Moderate
7k81.12Moderate
Acarbose37.38Standard

Anticancer Activity

In vitro studies have suggested that benzodioxin derivatives may possess anticancer properties. For example, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has indicated that certain derivatives of benzodioxin compounds exhibit antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Case Studies

  • Antidiabetic Study : A study synthesized several derivatives based on the benzodioxin structure and tested them for α-glucosidase inhibition. The findings highlighted that while many compounds showed weak to moderate activity, they hold promise as potential therapeutic agents for type 2 diabetes management .
  • Anticancer Research : Investigations into the anticancer effects of benzodioxin derivatives revealed significant cytotoxicity in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • Antimicrobial Evaluation : A series of benzodioxin-based compounds were evaluated against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antimicrobial activity, suggesting their potential use in developing new antibiotics .

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS and quantify stable isoforms .

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